molecular formula C15H12Cl2N4 B5647324 2-[(2,4-DICHLOROPHENYL)METHYL]-5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE CAS No. 425662-36-8

2-[(2,4-DICHLOROPHENYL)METHYL]-5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE

Cat. No.: B5647324
CAS No.: 425662-36-8
M. Wt: 319.2 g/mol
InChI Key: CKZAKCXUXWFSSN-UHFFFAOYSA-N
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Description

2-[(2,4-DICHLOROPHENYL)METHYL]-5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of two aromatic rings, one of which is substituted with two chlorine atoms and the other with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-DICHLOROPHENYL)METHYL]-5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-methylphenylhydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer improved reaction efficiency and higher yields compared to traditional batch reactors. The reaction conditions, such as temperature, flow rate, and residence time, are precisely controlled to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-DICHLOROPHENYL)METHYL]-5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[(2,4-DICHLOROPHENYL)METHYL]-5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2,4-DICHLOROPHENYL)METHYL]-5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-5-METHYL-1,2,4-TRIAZOL-3-ONE: Another heterocyclic compound with similar structural features.

    4-(3-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL) BENZENESULFONAMIDE: A pyrazoline derivative with biological activities.

Uniqueness

2-[(2,4-DICHLOROPHENYL)METHYL]-5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-5-(2-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4/c1-10-4-2-3-5-13(10)15-18-20-21(19-15)9-11-6-7-12(16)8-14(11)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZAKCXUXWFSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401179414
Record name 2-[(2,4-Dichlorophenyl)methyl]-5-(2-methylphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401179414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425662-36-8
Record name 2-[(2,4-Dichlorophenyl)methyl]-5-(2-methylphenyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425662-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,4-Dichlorophenyl)methyl]-5-(2-methylphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401179414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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